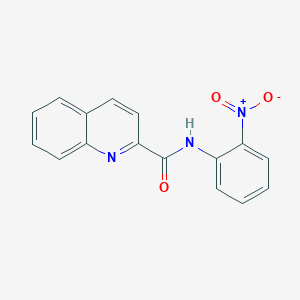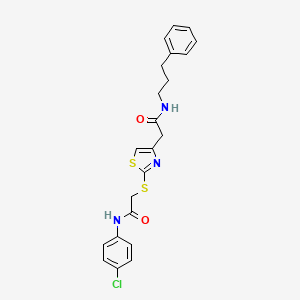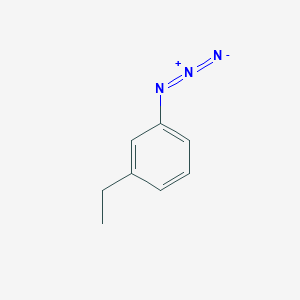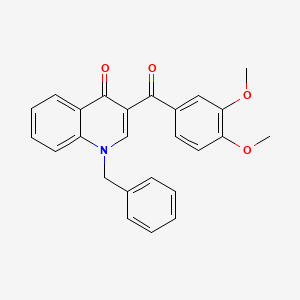
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with the molecular formula C25H21NO4. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a quinoline core, a benzyl group, and a 3,4-dimethoxybenzoyl moiety, making it a unique and versatile molecule in the field of organic chemistry.
准备方法
The synthesis of 1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 3,4-Dimethoxybenzoyl Moiety: The final step involves the acylation of the quinoline derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
科学研究应用
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. The specific pathways involved depend on the biological context and the target of interest.
相似化合物的比较
1-Benzyl-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and basic pharmacological properties.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline core.
Quinazolinone: A related heterocyclic compound with a similar core structure but different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological properties compared to other quinoline derivatives.
属性
IUPAC Name |
1-benzyl-3-(3,4-dimethoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-22-13-12-18(14-23(22)30-2)24(27)20-16-26(15-17-8-4-3-5-9-17)21-11-7-6-10-19(21)25(20)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMHZXLAZCLRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
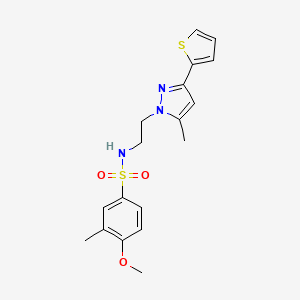

![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)
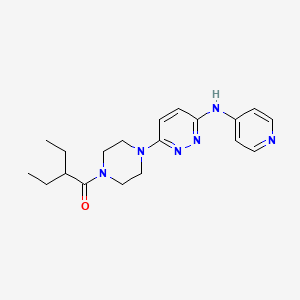

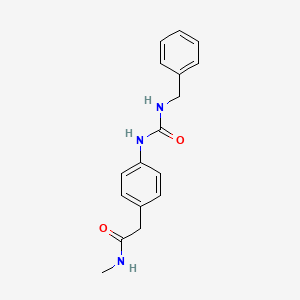
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)
![N-[3-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2374585.png)
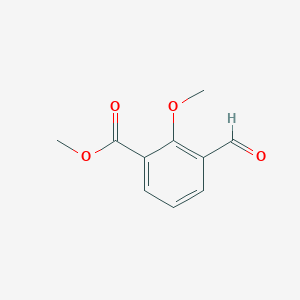
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
